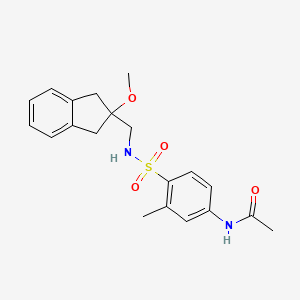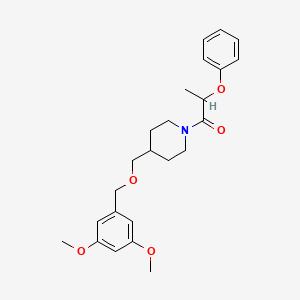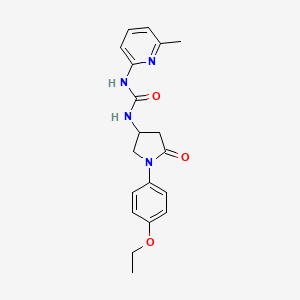![molecular formula C16H18N4O2S2 B2886407 N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide CAS No. 1164483-76-4](/img/structure/B2886407.png)
N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide” is a complex organic compound . It belongs to the class of heterocyclic compounds known as 2-halobenzoic acids and derivatives . This compound is composed of numerous chemical groups, including an amide group, a cyano group, and a thiophene ring.
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a thiophene ring, a cyano group, and an amide group. The exact molecular structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
This compound is likely to be stable at room temperature and soluble in most organic solvents like alcohol and ether but insoluble in water . The exact physical and chemical properties can be determined using various analytical techniques.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide and its derivatives have been studied for their antibacterial and antifungal properties. A series of related compounds were tested in vitro against a range of Gram-positive and Gram-negative bacteria, as well as against fungal species like Aspergillus fumigatus and Candida albicans. The results showed that certain derivatives demonstrated excellent activity against these microorganisms (Devi, Shahnaz, & Prasad, 2022).
Antitumor Activity
Compounds derived from N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide have been evaluated for their antitumor properties. Novel synthesis pathways have led to a variety of heterocyclic derivatives comprising thiophene, thiazole, and other rings. These compounds were screened for their antiproliferative activity against human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer, showing high inhibitory effects (Shams, Mohareb, Helal, & Mahmoud, 2010).
Synthesis of Heterocyclic Compounds
The compound is used as a precursor in the synthesis of various heterocyclic compounds. These include thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. The diverse synthetic pathways utilized in these processes indicate the compound's versatility as a starting material for creating a wide range of heterocyclic structures (Albratty, El-Sharkawy, & Alam, 2017).
Insecticidal Properties
Some derivatives of N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide have been explored for their insecticidal properties. These compounds were tested against the cotton leafworm, Spodoptera littoralis, with some showing promising results in controlling this pest (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Wirkmechanismus
Target of Action
The primary targets of this compound are JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family and play a crucial role in cellular processes such as inflammation, differentiation, proliferation, and apoptosis .
Mode of Action
The compound acts as a potent inhibitor of JNK2 and JNK3 . It targets the ATP-binding site of these kinases, thereby inhibiting their activity . The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by the compound affects the MAPK signaling pathway . This pathway is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting JNK2 and JNK3, the compound can potentially modulate these processes.
Pharmacokinetics
The compound’s structure was confirmed using 1h, 13c nuclear magnetic resonance (nmr), and liquid chromatography–mass spectrometry (lc–ms) spectra .
Result of Action
The inhibition of JNK2 and JNK3 by the compound can lead to modulation of cellular processes regulated by the MAPK signaling pathway. This includes potential effects on inflammation, cell differentiation, proliferation, and apoptosis .
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-18-16-20(2)15(22)12(24-16)7-13(21)19-14-10(8-17)9-5-3-4-6-11(9)23-14/h12H,3-7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDXQLGJOMHQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2886334.png)
![Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2886335.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)




![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2886346.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)